molecular formula C17H14Cl2N2O B1426599 7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332528-38-7

7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1426599
M. Wt: 333.2 g/mol
InChI Key: GOJCXHAXAYSRNJ-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, also known as 7,8-DMQC, is a novel quinoline derivative that has been the subject of several scientific studies due to its unique properties. It is a white crystalline solid with a molecular weight of 463.9 g/mol and a melting point of 145-147°C. 7,8-DMQC is a versatile compound that has been used in various scientific applications, including as a fluorescent dye, a catalyst, and a reagent in organic synthesis.

Scientific Research Applications

Synthesis of Antitubercular Compounds

Kantevari et al. (2011) developed a method for synthesizing substituted pyridines and dihydro-6H-quinolin-5-ones, showing promise as antitubercular agents. This study highlights the therapeutic potential of these compounds in combating tuberculosis (Kantevari et al., 2011).

Interaction with Carbon Tetrachloride

Morcom and Travers (1966) measured the heat of mixing of various pyridine bases, including quinoline, with carbon tetrachloride. Their findings provide insights into the thermodynamics of these mixtures, which could have implications in chemical processing and synthesis (Morcom & Travers, 1966).

Ribonucleoside H-Phosphonates Study

Stawinski, Strömberg, and Westman (1991) investigated the condensation of ribonucleoside H-phosphonates using pyridine or quinoline as bases. This research could be relevant in the field of nucleic acid chemistry and drug development (Stawinski, Strömberg, & Westman, 1991).

Crystal Structures of Quinoline Compounds

De Souza et al. (2015) analyzed the crystal structures of various quinoline compounds, providing valuable data for understanding the molecular interactions and properties of these substances (De Souza et al., 2015).

Thionyl Chloride and Hydroxy Compounds Interaction

Gerrard and French (1947) studied the interaction of thionyl chloride with hydroxy compounds using pyridine and quinoline bases. Their work contributes to the knowledge of chemical reactions involving these substances (Gerrard & French, 1947).

Complex Hydrogen Bonded Cations

Clements, Wood, and Dean (1973) established the occurrence of complex hydrogen bonded cations involving quinoline, contributing to the understanding of hydrogen bonding in organic chemistry (Clements, Wood, & Dean, 1973).

Synthesis of Substituted Tricyclic Systems

Levine and Bardos (1972) investigated synthetic routes for 2,4,10-substituted-7,8-dimethylpyrimido[5,4-b]quinolines, which could have applications in pharmaceutical and synthetic organic chemistry (Levine & Bardos, 1972).

Electron Transport Materials

Yin et al. (2016) designed quinoxaline-containing compounds as electron transport materials, which could be significant in the development of organic electronics and light-emitting diodes (Yin et al., 2016).

properties

IUPAC Name

7,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O.ClH/c1-10-6-7-12-13(17(18)21)9-15(20-16(12)11(10)2)14-5-3-4-8-19-14;/h3-9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJCXHAXAYSRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
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7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 6
7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

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